Uridine 5'-monophosphate disodium salt Uridine 5'-monophosphate disodium salt
Brand Name: Vulcanchem
CAS No.: 7545-48-4
VCID: VC13345205
InChI: InChI=1S/C9H13N2O9P.2Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6-,7-,8-;;/m1../s1
SMILES: C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])[O-])O)O.[Na+].[Na+]
Molecular Formula: C9H11N2Na2O9P
Molecular Weight: 368.14 g/mol

Uridine 5'-monophosphate disodium salt

CAS No.: 7545-48-4

Cat. No.: VC13345205

Molecular Formula: C9H11N2Na2O9P

Molecular Weight: 368.14 g/mol

* For research use only. Not for human or veterinary use.

Uridine 5'-monophosphate disodium salt - 7545-48-4

Specification

CAS No. 7545-48-4
Molecular Formula C9H11N2Na2O9P
Molecular Weight 368.14 g/mol
IUPAC Name disodium;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate
Standard InChI InChI=1S/C9H13N2O9P.2Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6-,7-,8-;;/m1../s1
Standard InChI Key KURVIXMFFSNONZ-WFIJOQBCSA-L
Isomeric SMILES C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])[O-])O)O.[Na+].[Na+]
SMILES C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])[O-])O)O.[Na+].[Na+]
Canonical SMILES C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])[O-])O)O.[Na+].[Na+]

Introduction

Chemical and Physical Properties of Uridine 5′-Monophosphate Disodium Salt

UMP-Na₂ (C₉H₁₁N₂Na₂O₉P) is the disodium salt form of uridine 5′-monophosphate, characterized by a molecular weight of 368.15 g/mol . Its crystalline structure and solubility profile make it suitable for laboratory and industrial applications:

PropertyValue/DescriptionSource
Melting Point208–210°C
Solubility in Water40 g/100 mL at 20°C
pKa Values6.4, 9.5 (at 25°C)
AppearanceWhite crystalline powder
Refractive Index-14° (C=1, H₂O)
StabilityHygroscopic; store at -20°C

The compound’s stability is pH-dependent, with optimal solubility achieved in neutral aqueous solutions . Its ultraviolet absorption spectrum shows a λₘₐₓ of 262 nm (pH 7), critical for HPLC quantification .

Biosynthesis and Metabolic Pathways

UMP-Na₂ is synthesized via the decarboxylation of orotidine 5′-monophosphate (OMP) catalyzed by UMP synthase . This reaction accelerates the decarboxylation rate by 10¹⁷-fold compared to the uncatalyzed process . Key metabolic roles include:

  • RNA Synthesis: As a RNA monomer, UMP-Na₂ contributes to transcriptional fidelity .

  • Phospholipid Precursor: UMP-derived cytidine triphosphate (CTP) fuels phosphatidylcholine synthesis, essential for neuronal membrane integrity .

  • Neurotransmitter Regulation: Uridine, liberated from UMP-Na₂, enhances dopamine release in striatal neurons by 341% in aged rats (vs. 283% in controls) .

Deficiencies in UMP synthase lead to orotic aciduria, a rare metabolic disorder characterized by urinary orotic acid excretion and developmental delays .

Pharmacological Effects and Mechanisms

Cognitive Enhancement and Neuroprotection

  • Maze Performance: Gerbils fed UMP-Na₂ + choline + DHA showed 40–50% improvement in spatial memory tasks .

  • Neurite Outgrowth: UMP-Na₂ increases neurofilament-70 and neurofilament-M proteins by 182% and 221%, respectively, in rodent models .

  • Dopaminergic Modulation: Potassium-evoked dopamine release increased by 20.5% in UMP-treated aged rats (p < 0.05) .

Metabolic Regulation

  • Food Intake: Oral UMP-Na₂ (0.5 g) elevates serum uridine levels by 4.95 μM, correlating with a 15% increase in caloric intake (p < 0.001) . Supraphysiological doses (>8.5 μM) paradoxically suppress hunger via negative feedback .

  • Insulin Sensitivity: Chronic UMP-Na₂ administration induces insulin resistance in murine models, highlighting dose-dependent effects .

Membrane Phospholipid Synthesis

UMP-Na₂ elevates CDP-choline levels by 45% in gerbil brains within 15 minutes, facilitating phosphatidylcholine production . This mechanism underlies its neurorestorative potential in Alzheimer’s disease, where it reduces β-amyloid plaque burden by 30–40% in transgenic mice .

Industrial and Research Applications

Pharmaceutical Formulations

  • Infant Nutrition: UMP-Na₂ is added to formula milk to mimic breast milk’s nucleotide profile, supporting neonatal neurodevelopment .

  • Nootropic Supplements: Combined with choline and omega-3 fatty acids, it improves memory consolidation in mild cognitive impairment .

Laboratory Use

  • Cell Culture: UMP-Na₂ (2.5–5 mM) enhances PC12 cell viability by 25% under glucose deprivation .

  • RNA Synthesis: Serves as a precursor for in vitro transcription assays, with ≥99% purity required for PCR applications .

ApplicationConcentration RangeOutcome MeasureSource
Neuroprotection Studies2.5% dietary intake182% ↑ neurofilament-70
Metabolic Flux Analysis1 mM23% ↑ UMP production in yeast
Cognitive Supplementation0.5–1 g/day12% ↑ verbal recall accuracy

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